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Introduction

The cleavage of chromogenic substrates resulting in the release of p-nitroaniline (pNA) is a

widely adopted method for measuring the activity of various enzymes, particularly proteases

and peptidases. The substrate, typically a peptide or other molecule, is covalently linked to

pNA, rendering it colorless.[1] Upon enzymatic cleavage, the free pNA is released, which

imparts a distinct yellow color to the solution. The concentration of the released pNA can be

quantified by measuring the absorbance of light at 405 nm.[1][2] This application note provides

a detailed protocol for a general enzymatic assay using a pNA-based substrate, including the

generation of a standard curve and the calculation of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a colorless substrate conjugated to pNA.

The enzyme catalyzes the release of the pNA moiety, a chromophore with a high molar

extinction coefficient that absorbs light maximally at approximately 381 nm, though 405 nm is

commonly used for measurement in microplate readers.[2][3] The rate of the increase in

absorbance at 405 nm is directly proportional to the rate of pNA formation and thus reflects the

enzymatic activity under the specific assay conditions.[1] The amount of pNA released can be

determined by comparing the absorbance to a standard curve of known pNA concentrations or

by using the Beer-Lambert law.

I. Key Experimental Protocols
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Protocol 1: Preparation of a p-Nitroaniline (pNA)
Standard Curve
This protocol is essential for accurately determining the concentration of pNA released in the

enzymatic reaction.

Materials:

p-Nitroaniline (pNA) powder (FW = 138.13 g/mol )[4]

Dimethyl sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)[2]

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare a 10 mM pNA Stock Solution: Dissolve 13.81 mg of pNA in 10 mL of DMSO. This

stock can be stored at -20°C.

Prepare a 1 mM pNA Working Solution: Dilute the 10 mM stock solution 1:10 in the assay

buffer. For example, add 100 µL of 10 mM pNA stock to 900 µL of assay buffer.

Create Serial Dilutions: In a 96-well plate, prepare a series of pNA standards.

Add 100 µL of assay buffer to wells A2 through A8.

Add 200 µL of the 1 mM pNA working solution to well A1 (this will be the 100 µM standard

in a final 200 µL volume, but for the curve it represents the highest concentration point).

For the standard curve itself, you can prepare dilutions in separate tubes first.

Let's create dilutions in tubes for clarity:

Prepare a 100 µM standard: 100 µL of 1 mM pNA + 900 µL buffer.
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In a 96-well plate, add 200 µL of assay buffer to a blank well.

Prepare standards in the plate by adding different volumes of the 100 µM standard and

adjusting the final volume to 200 µL with assay buffer to achieve concentrations from 0

µM to 100 µM. (See Table 1 for an example dilution series).

Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate

reader.

Plot the Standard Curve: Subtract the absorbance of the blank (0 µM pNA) from all other

readings. Plot the corrected absorbance (Y-axis) against the known pNA concentration in µM

(X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm'

is the slope.

Protocol 2: General Enzyme Kinetic Assay
This protocol describes a typical kinetic assay to measure enzyme activity. It should be

optimized for the specific enzyme and substrate being studied.

Materials:

Enzyme of interest (in a suitable buffer)

Chromogenic pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

Assay Buffer (specific to the enzyme's optimal pH and ionic strength)[2]

Inhibitor/Test Compound (if applicable), dissolved in DMSO or buffer

96-well clear, flat-bottom microplate

Microplate reader with kinetic reading capabilities at 405 nm and temperature control (e.g.,

37°C)[2]

Procedure:

Assay Preparation:
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Design the plate layout, including wells for blanks (no enzyme), negative controls (no

substrate), and test samples.

Prepare all reagents and warm them to the desired assay temperature (e.g., 37°C).[2]

Reaction Setup: (for a final volume of 200 µL)

Add 170 µL of Assay Buffer to each well.

Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of

the enzyme storage buffer instead.

If testing inhibitors, add 10 µL of the test compound solution (or vehicle control, e.g., 5%

DMSO). Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the

assay temperature.[2]

Initiate the Reaction:

Start the reaction by adding 20 µL of the pNA substrate solution to all wells. The final

substrate concentration should be chosen around the Michaelis-Menten constant (Km)

value for accurate inhibitor studies.[2][5]

Kinetic Measurement:

Immediately place the plate in the microplate reader.

Measure the absorbance at 405 nm every 60 seconds for a period of 10 to 30 minutes.[2]

Ensure the reaction rate is linear during this period. Substrate depletion can cause the rate

to slow down over time.[5]

Protocol 3: Data Analysis and Calculation of Enzyme
Activity
Procedure:

Determine the Rate of Reaction (V₀):

For each well, plot absorbance at 405 nm versus time (in minutes).
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Identify the linear portion of the curve (the initial velocity).

Calculate the slope of this linear portion, which represents the rate of change in

absorbance per minute (ΔAbs/min). This is the V₀.

Convert Absorbance Rate to Concentration Rate:

Using the Standard Curve: Use the equation from the pNA standard curve (Protocol 1) to

convert the rate from ΔAbs/min to µM/min.

Rate (µM/min) = (ΔAbs/min) / slope of the standard curve (m)

Using the Beer-Lambert Law (A = εcl): If a standard curve is not used, the molar extinction

coefficient (ε) for pNA is required. The value can vary with solution composition, but a

commonly cited value is ~8,800 M⁻¹cm⁻¹.[3]

Rate (mol/L/min) = (ΔAbs/min) / (ε * l), where 'l' is the path length in cm. For a 200 µL

volume in a standard 96-well plate, the path length is typically ~0.5 cm.

Calculate Specific Enzyme Activity:

Specific activity is defined as the units of enzyme activity per amount of protein (e.g.,

µmol/min/mg or U/mg).[6]

One International Unit (U) is the amount of enzyme that catalyzes the conversion of 1

µmol of substrate per minute.[7]

Specific Activity (U/mg) = [Rate (µmol/L/min) * Total Assay Volume (L)] / [Amount of

Protein in Assay (mg)]

II. Data Presentation
Quantitative data from the experiments should be organized for clarity and ease of

interpretation.

Table 1: Example pNA Standard Curve Data
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pNA Concentration (µM)
Absorbance at 405 nm
(Mean)

Corrected Absorbance
(Mean - Blank)

0 (Blank) 0.052 0.000

10 0.140 0.088

20 0.228 0.176

40 0.405 0.353

60 0.581 0.529

80 0.759 0.707

100 0.935 0.883

Table 2: Example Enzyme Kinetic Data

Time (min)
Absorbance at 405 nm (No
Inhibitor)

Absorbance at 405 nm
(With Inhibitor)

0 0.065 0.064

1 0.115 0.084

2 0.164 0.103

3 0.215 0.124

4 0.266 0.145

5 0.315 0.165

V₀ (ΔAbs/min) 0.050 0.020

Table 3: Summary of Enzyme Kinetic Parameters
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Enzyme Substrate
Substrate Conc.
(µM)

Specific Activity
(U/mg)

DPP IV Gly-Pro-pNA 100[2] 15.2

FAP Ala-Pro-pNA 2000[2] 8.9

Caspase-3 Ac-DEVD-pNA 200 25.6

III. Visualizations
Diagrams illustrating the assay principle and workflows aid in understanding the experimental

process.
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Caption: Principle of the enzymatic pNA release assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/bioassay/1344315
https://pubchem.ncbi.nlm.nih.gov/bioassay/1344315
https://www.benchchem.com/product/b10855543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Execution Phase

Analysis Phase

Prepare Buffer, Enzyme,
Substrate, and pNA Standards

Design and Prepare
96-Well Plate Layout

Add Buffer, Enzyme,
and Test Compound

Pre-incubate at 37°C

Initiate Reaction with
Substrate Addition

Kinetic Read at 405 nm
(e.g., 30 min)

Plot Absorbance vs. Time

Calculate Initial Velocity
(ΔAbs/min)

Calculate Specific Activity
(U/mg)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw Kinetic Data
(Absorbance vs. Time)

Calculate Slope (V₀)
ΔAbs / min

Convert to Concentration Rate
(µM / min)

pNA Standard Curve
(Abs vs. Concentration)

Calculate Specific Activity
(µmol / min / mg)

Factor in Volume &
Protein Amount

Final Result
(U / mg)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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